N-[2-(2-Hydroxyethoxy)ethyl]hexanamide
Description
N-[2-(2-Hydroxyethoxy)ethyl]hexanamide is a hexanamide derivative featuring a hydroxyethoxyethyl side chain. The hydroxyethoxy group distinguishes it from other hexanamide derivatives, which often incorporate aromatic, alkyl, or heterocyclic substituents .
Properties
CAS No. |
118908-58-0 |
|---|---|
Molecular Formula |
C10H21NO3 |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
N-[2-(2-hydroxyethoxy)ethyl]hexanamide |
InChI |
InChI=1S/C10H21NO3/c1-2-3-4-5-10(13)11-6-8-14-9-7-12/h12H,2-9H2,1H3,(H,11,13) |
InChI Key |
XPYACRVCRHBOJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NCCOCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Hydroxyethoxy)ethyl]hexanamide typically involves the reaction of hexanoyl chloride with 2-(2-hydroxyethoxy)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Hydroxyethoxy)ethyl]hexanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-(2-Hydroxyethoxy)ethyl]hexanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-Hydroxyethoxy)ethyl]hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethoxyethyl group can form hydrogen bonds with active sites, while the hexanamide group can interact with hydrophobic regions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Hexanamide Derivatives
Key Observations :
Key Findings :
- Indole derivatives exhibit anti-parasitic activity by disrupting melatonin signaling .
- Hydroxyethoxyethyl groups may enhance solubility in cytotoxic quinoline derivatives (e.g., 4g) .
- Azide-functionalized hexanamides () are intermediates in kinase inhibitor synthesis, leveraging bioorthogonal chemistry .
Physicochemical Properties
Table 4: Comparative Physicochemical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
